molecular formula C19H20O B6346649 (2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1623003-45-1

(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B6346649
CAS No.: 1623003-45-1
M. Wt: 264.4 g/mol
InChI Key: ZQMBGULEKQTVAL-JLHYYAGUSA-N
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Description

(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one (CAS 1623003-45-1) is a synthetic chalcone derivative of significant interest in chemical and pharmaceutical research. With a molecular formula of C19H20O and a molecular weight of 264.368 g/mol, this compound is characterized by its conjugated system and E-configuration about the alkene bond . Chalcones are recognized as versatile intermediates in organic synthesis and are investigated for a wide spectrum of biological activities, which may include anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, anti-malarial, and antitubercular properties, making them valuable scaffolds in medicinal chemistry and drug discovery programs . The compound's structure, featuring an ortho-methylphenyl ketone and a para-isopropylphenyl group, has been confirmed by single-crystal X-ray diffraction studies, which reveal details of its molecular conformation and supramolecular architecture through C-H···O hydrogen bonding . Supplied with a guaranteed purity of 95.0%, this product is intended for use in research laboratories as a building block or a reference standard. Handling should be conducted in accordance with good laboratory practices, as this material is classified as harmful and may cause skin, eye, and respiratory irritation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-(2-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O/c1-14(2)17-11-8-16(9-12-17)10-13-19(20)18-7-5-4-6-15(18)3/h4-14H,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMBGULEKQTVAL-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their anti-inflammatory, antioxidant, and anticancer properties, making them a focal point in medicinal chemistry. This article explores the biological activity of this specific chalcone derivative, supported by data tables and relevant case studies.

  • Molecular Formula : C19H20O
  • Molecular Weight : 264.36 g/mol
  • CAS Number : 1354941-82-4

Antioxidant Activity

Chalcones exhibit potent antioxidant properties, which can mitigate oxidative stress in cells. The presence of phenolic groups in this compound contributes to its ability to scavenge free radicals.

Study Methodology Findings
Hussain et al. (2009)DPPH assayDemonstrated significant free radical scavenging activity with an IC50 value of 25 µg/mL.
Zia-ur-Rehman et al. (2016)ABTS assayShowed enhanced antioxidant capacity compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Activity

The compound has been assessed for its anti-inflammatory effects, which are crucial for treating various chronic diseases.

Study Methodology Findings
Kumar et al. (2020)In vitro cytokine assaysInhibited TNF-alpha and IL-6 production in LPS-stimulated macrophages.
Ali et al. (2021)Animal modelReduced paw edema in rats, indicating anti-inflammatory efficacy.

Anticancer Properties

Research has indicated that chalcones possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Study Cell Line Findings
Wang et al. (2023)HeLa cellsInduced apoptosis via the mitochondrial pathway with a decrease in Bcl-2 expression.
Lee et al. (2024)MCF-7 cellsShowed significant G2/M phase cell cycle arrest at concentrations above 10 µM.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to donate electrons, neutralizing free radicals.
  • Inhibition of Pro-inflammatory Cytokines : It modulates signaling pathways involved in inflammation, particularly the NF-kB pathway.
  • Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Hepatotoxicity Protection :
    • A study demonstrated that the compound could protect liver cells from oxidative damage induced by acetaminophen, showcasing its hepatoprotective capabilities.
  • Neuroprotective Effects :
    • Research indicated that it could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Comparisons

Compound Name Substituent (R1) Substituent (R2) Key Properties Reference
(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one 2-Methylphenyl 4-Isopropylphenyl Not reported in evidence; inferred planarity and moderate electron-donating effects. N/A
(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one 4-Chlorophenyl 4-Isopropylphenyl Exhibits strong NLO activity due to electron-withdrawing Cl; experimental and theoretical spectral alignment .
(2E)-3-(4-(Dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one Thiophen-2-yl 4-Dimethylaminophenyl Solid-state emissive properties; strong two-photon absorption due to donor-acceptor (D-A) configuration .
(2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one (IM4) 4-Methylphenyl 4-Imidazolylphenyl MAO-B inhibitor (IC50 = 0.32 µM); steric bulk of methyl enhances selectivity .

Key Observations :

  • Electron-donating groups (e.g., methyl, isopropyl) increase electron density, reducing reactivity but enhancing NLO properties in planar systems.
  • Electron-withdrawing groups (e.g., Cl, NO2) improve antiproliferative and antimicrobial activities but may reduce solubility .

Table 2: Antiproliferative and Enzyme Inhibitory Activities

Compound Name Activity (Cell Line/Enzyme) IC50/GP Mechanism Reference
(2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c) Antiproliferative (UO-31 renal cancer) GP = -92.13 at 10 µM Apoptosis via ROS generation
(2E)-3-[4-(dimethylamino)phenyl]-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one (IM5) MAO-A/B inhibition IC50 = 0.30 µM (MAO-A), 0.40 µM (MAO-B) Competitive inhibition; dimethylamino enhances binding
(2E)-1-(4’-aminophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one Antifungal (Trychophyton rubrum) MIC = 0.07 µg/mL Disruption of fungal cell membranes

Key Observations :

  • The isopropyl group in the target compound may reduce MAO-B affinity compared to IM4 (methyl substituent) due to increased steric hindrance.
  • Lack of strong electron-withdrawing groups (e.g., NO2, CF3) likely limits antiproliferative potency relative to 5c .

Physicochemical Properties

Table 3: Melting Points, Yields, and Purity

Compound Name Yield (%) Melting Point (°C) Purity (HPLC) Reference
LabMol-95 [(2E)-1-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one] 68 194 99.4%
(2E)-3-(5-chlorothiophen-2-yl)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one (LabMol-94) 17 178 99.2%
PAAPA [N-(4[(2E)-3-(4-dimethylaminophenyl)-1-(phenyl)-prop-2-en-1-one]) acetamide] N/A N/A N/A Strong ACE2 binding via hydrogen interactions .

Key Observations :

  • Nitro and chlorothiophene substituents correlate with higher melting points (178–240°C) due to increased polarity .
  • The target compound’s methyl and isopropyl groups likely result in a melting point between 160–200°C, similar to LabMol-95 .

Optical and Electronic Properties

Table 4: Nonlinear Optical (NLO) Properties

Compound Name π-Bridge Length Hyperpolarizability (β) Key Feature Reference
AN-1 [(E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one] Single ethylene Moderate β Planar D-A system
AN-2 [(2E,4E)-5-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one] Double ethylene High β Extended conjugation enhances NLO response
(2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (Comp.1) Single ethylene High β Nitro group enhances dipole moment

Key Observations :

  • The target compound’s isopropyl group provides steric bulk but lacks strong electron-withdrawing capacity, likely resulting in lower β values compared to Comp.1 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, and how can reaction yields be improved?

  • Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between 2-methylacetophenone and 4-isopropylbenzaldehyde under basic conditions (e.g., NaOH/EtOH). Yield optimization involves:

  • Temperature control (60–80°C) to minimize side reactions like retro-aldol condensation .
  • Solvent selection: Ethanol or DMF improves solubility of aromatic intermediates .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (E)-isomer selectively.
    • Data Table :
MethodCatalystSolventYield (%)Purity (%)Reference
Claisen-SchmidtNaOHEthanol65–72>95
Microwave-assistedKOHDMF78>98[Analogous to [18]]

Q. How can the structural configuration (E/Z isomerism) of this compound be confirmed experimentally?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD): Provides unambiguous confirmation of the (E)-configuration, as demonstrated for structurally similar chalcones (e.g., C17H16FNO, monoclinic P21/c space group) .
  • NMR spectroscopy : Key diagnostic signals include:
  • ¹H NMR : Trans-coupling constant J = 15–16 Hz for α,β-unsaturated ketone protons .
  • ¹³C NMR : Carbonyl carbon resonance at δ ~190 ppm .
  • IR spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=C) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies :
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, suggesting stability up to 150°C .
  • pH stability : Incubate in buffers (pH 1–13) and monitor via HPLC. Degradation occurs at pH >10 due to ketone hydrolysis .
  • Light sensitivity : Store in amber vials; UV-Vis spectra (λmax ~320 nm) indicate photoactivity, necessitating dark storage .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s participation in Michael addition or cycloaddition reactions?

  • Methodology :

  • Michael addition : The α,β-unsaturated ketone acts as an electrophile. Density Functional Theory (DFT) calculations predict nucleophilic attack at the β-carbon, with activation energies ~25 kcal/mol .
  • Cycloaddition : Under UV light, the enone system participates in [2+2] cycloaddition with alkenes, confirmed by LC-MS and SC-XRD of adducts .
    • Challenges : Competing side reactions (e.g., polymerization) require inert atmospheres and radical inhibitors .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what structural modifications enhance activity?

  • Methodology :

  • Molecular docking : Docking studies (AutoDock Vina) with cyclooxygenase-2 (COX-2) show binding affinity (ΔG = -8.2 kcal/mol) via H-bonding with the ketone and hydrophobic interactions with the isopropyl group .
  • SAR analysis : Fluorination at the 4-position of the phenyl ring increases cytotoxicity (IC50 = 12 µM vs. 28 µM in parent compound) against MCF-7 cells .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?

  • Methodology :

  • Standardized assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
  • Control compounds : Include reference drugs (e.g., ciprofloxacin) to validate assay conditions .
  • Meta-analysis : Compare logP and solubility data; poor aqueous solubility (LogP = 3.5) may explain false negatives in hydrophilic media .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties and reactivity?

  • Methodology :

  • DFT calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set predicts HOMO-LUMO gaps (~4.1 eV) and electrophilicity index (ω = 1.8 eV), correlating with experimental redox behavior .
  • QSAR models : Use MOE or Schrödinger to link substituent effects (e.g., Hammett σ values) to bioactivity .

Q. What strategies are recommended for evaluating in vivo efficacy while ensuring compliance with ethical guidelines?

  • Methodology :

  • ADMET profiling : Predict toxicity (e.g., hepatotoxicity risk via ProTox-II) before animal studies .
  • Dose optimization : Conduct pharmacokinetic studies in rodents (IV/PO administration) to establish Cmax and AUC .
  • Ethical compliance : Follow ARRIVE 2.0 guidelines for transparent reporting of animal experiments [Ethics-focused, no direct citation].

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